molecular formula C12H13NO2 B14208036 N-[1-(4-Acetylphenyl)ethenyl]acetamide CAS No. 823790-71-2

N-[1-(4-Acetylphenyl)ethenyl]acetamide

Cat. No.: B14208036
CAS No.: 823790-71-2
M. Wt: 203.24 g/mol
InChI Key: ARMMJBKWFPLMGA-UHFFFAOYSA-N
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Description

N-[1-(4-Acetylphenyl)ethenyl]acetamide is an organic compound with the molecular formula C10H11NO2. It is also known by other names such as 4’-Acetamidoacetophenone and 4’-Acetylacetanilide . This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an ethenyl group and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Acetylphenyl)ethenyl]acetamide typically involves the reaction of 4-acetylphenylamine with acetic anhydride under controlled conditions. The reaction proceeds through the acetylation of the amine group, resulting in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves the continuous feeding of reactants and the efficient removal of by-products to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Acetylphenyl)ethenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(4-Acetylphenyl)ethenyl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-Acetylphenyl)ethenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Aminoacetophenone
  • 1-[4-(Dimethylamino)phenyl]ethanone
  • 4’-Nitroacetophenone
  • 4’-Bromoacetophenone
  • 4’-Methoxyacetophenone
  • 4’-Chloroacetophenone
  • 4-Acetylbenzonitrile

Uniqueness

N-[1-(4-Acetylphenyl)ethenyl]acetamide is unique due to its specific structural features, such as the presence of both an acetyl and an acetamide group attached to the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

823790-71-2

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N-[1-(4-acetylphenyl)ethenyl]acetamide

InChI

InChI=1S/C12H13NO2/c1-8(13-10(3)15)11-4-6-12(7-5-11)9(2)14/h4-7H,1H2,2-3H3,(H,13,15)

InChI Key

ARMMJBKWFPLMGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=C)NC(=O)C

Origin of Product

United States

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